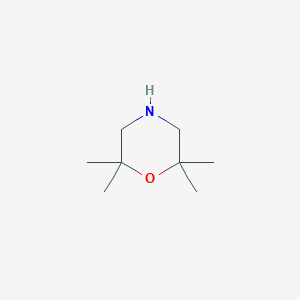







|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[O:11][C:10]([CH3:17])([CH3:16])[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[CH3:16][C:10]1([CH3:17])[O:11][C:12]([CH3:15])([CH3:14])[CH2:13][NH:8][CH2:9]1
|


|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OC(C1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
8.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
Filter the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to remove Pd catalyst
|
|
Type
|
ADDITION
|
|
Details
|
treat the filtrate with 2M HCl in ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
Dry the residue at 80° C. under vacuum
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CNCC(O1)(C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.79 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |